Einecs 301-686-7
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Overview
Description
Einecs 301-686-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 301-686-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the reaction conditions and the nature of the compound .
Scientific Research Applications
Einecs 301-686-7 has several scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various chemical reactions. In biology and medicine, it could be studied for its potential biological activities and therapeutic effects. In industry, the compound might be used in the production of various commercial products, depending on its chemical properties and reactivity .
Mechanism of Action
The mechanism of action of Einecs 301-686-7 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways depend on the compound’s structure and functional groups. For instance, it may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The detailed mechanism of action would require further experimental studies to elucidate .
Comparison with Similar Compounds
Einecs 301-686-7 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, leading to comparable chemical properties and reactivity. Some examples of similar compounds include those with similar molecular formulas or functional groups, such as amyl nitrite (Einecs 203-770-8) and mercurous oxide (Einecs 239-934-0) . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds.
Properties
CAS No. |
94030-81-6 |
---|---|
Molecular Formula |
C50H70N18O18S4 |
Molecular Weight |
1339.5 g/mol |
IUPAC Name |
2-aminoethanol;5-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C42H42N14O14S4.4C2H7NO/c43-17-1-19-55(21-23-57)41-51-37(45-29-9-13-33(14-10-29)71(59,60)61)49-39(53-41)47-31-7-5-27(35(25-31)73(65,66)67)3-4-28-6-8-32(26-36(28)74(68,69)70)48-40-50-38(46-30-11-15-34(16-12-30)72(62,63)64)52-42(54-40)56(22-24-58)20-2-18-44;4*3-1-2-4/h3-16,25-26,57-58H,1-2,19-24H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,49,51,53)(H2,46,48,50,52,54);4*4H,1-3H2/b4-3+;;;; |
InChI Key |
MTMFYFCTALARST-PLJHVDPMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCC#N)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N(CCC#N)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N.C(CO)N.C(CO)N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCC#N)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N(CCC#N)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N.C(CO)N.C(CO)N |
Origin of Product |
United States |
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